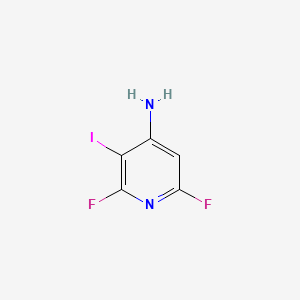
2,6-Difluoro-3-iodopyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-3-iodopyridin-4-amine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These substituents can significantly alter the electronic characteristics of the molecule, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-iodopyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further iodinated to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are scalable and can produce significant yields of the desired fluorinated products.
化学反応の分析
Types of Reactions
2,6-Difluoro-3-iodopyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
科学的研究の応用
2,6-Difluoro-3-iodopyridin-4-amine has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Difluoro-3-iodopyridin-4-amine involves its ability to act as both a nucleophile and an electrophile. The fluorine atoms withdraw electron density from the pyridine ring, making it less basic and more reactive towards nucleophiles . The iodine atom can participate in various substitution reactions, allowing the compound to form new carbon-nitrogen bonds .
類似化合物との比較
Similar Compounds
Uniqueness
2,6-Difluoro-3-iodopyridin-4-amine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it more versatile in chemical reactions compared to its analogs .
特性
分子式 |
C5H3F2IN2 |
|---|---|
分子量 |
255.99 g/mol |
IUPAC名 |
2,6-difluoro-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
InChIキー |
DULAEANJWOIQGG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1F)F)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


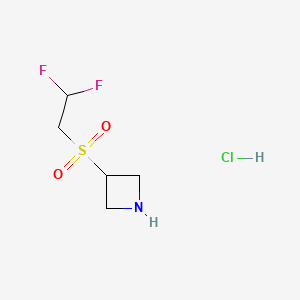
![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
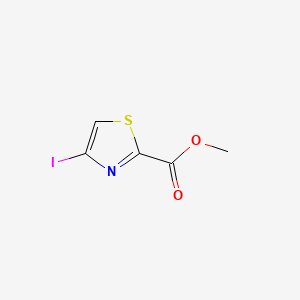

![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
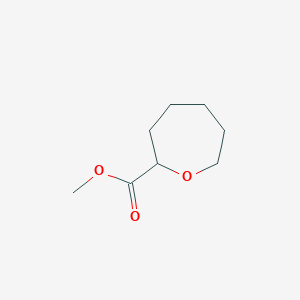
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)
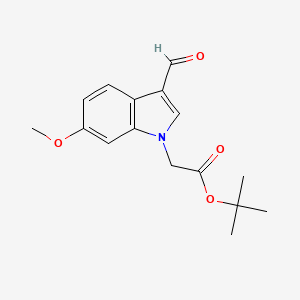
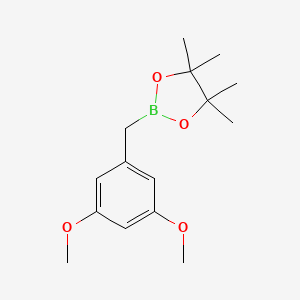
![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)
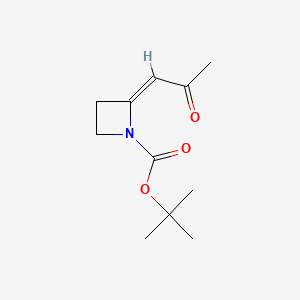
![7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)
